molecular formula C20H21ClN2O2 B4237144 N-[2-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide

N-[2-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide

Cat. No. B4237144
M. Wt: 356.8 g/mol
InChI Key: FVRDEPOXKPBPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide, commonly known as AZ-1, is a chemical compound that has been widely studied for its potential applications in scientific research. AZ-1 is a member of the benzamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

AZ-1 has been studied for its potential applications in a wide range of scientific research areas. One of the most promising areas of research is in the field of cancer treatment. AZ-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
AZ-1 has also been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. AZ-1 has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may be a promising candidate for the development of new treatments.

Mechanism of Action

The mechanism of action of AZ-1 is not fully understood, but it is believed to involve the inhibition of a specific enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibition of this enzyme has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects
AZ-1 has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, AZ-1 has been shown to have anti-inflammatory and anti-oxidant effects. These properties make it a potential candidate for the development of new treatments for a wide range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AZ-1 in lab experiments is its well-established synthesis method. This allows researchers to produce large quantities of the compound for use in experiments. Additionally, AZ-1 has been shown to have a relatively low toxicity, making it a safer alternative to other compounds that may be more toxic.
One limitation of using AZ-1 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in experiments. Additionally, the mechanism of action of AZ-1 is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on AZ-1. One area of research is the development of new cancer therapies based on AZ-1. Researchers are currently exploring the potential of combining AZ-1 with other anti-cancer drugs to enhance its effectiveness.
Another area of research is the development of new treatments for neurological disorders based on AZ-1. Researchers are currently exploring the potential of using AZ-1 to target specific pathways involved in these diseases.
Finally, researchers are also exploring the potential of using AZ-1 as a tool in basic research. AZ-1 has been shown to have a range of biochemical and physiological effects, making it a potentially useful tool for studying these processes in cells and animals.
Conclusion
In conclusion, AZ-1 is a promising compound with potential applications in a wide range of scientific research areas. Its well-established synthesis method, low toxicity, and range of biochemical and physiological effects make it a potentially useful tool for researchers. Further research is needed to fully understand the mechanism of action of AZ-1 and to explore its potential applications in the development of new cancer therapies and treatments for neurological disorders.

properties

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-17-11-5-3-9-15(17)19(24)22-18-12-6-4-10-16(18)20(25)23-13-7-1-2-8-14-23/h3-6,9-12H,1-2,7-8,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRDEPOXKPBPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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